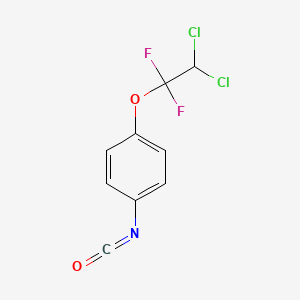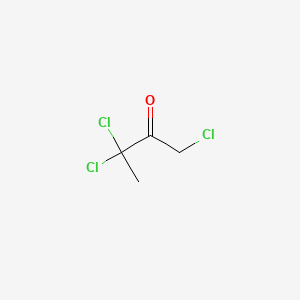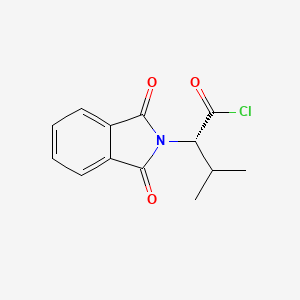
(S)-N-Phthaloylvalyl chloride, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Phthaloylvalyl chloride, 98% (abbreviated as (S)-PVC), is a chiral building block, which is widely used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. It is an important compound in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its high purity and its ability to form a variety of derivatives. It is also an important compound in the study of chiral chemistry, as it is a chiral building block.
科学研究应用
(S)-PVC is an important compound in the field of scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. It has also been used in the study of chiral chemistry, as it is a chiral building block. It has also been used in the synthesis of peptides, as well as in the synthesis of other compounds. Additionally, it has been used in the study of enzyme kinetics, as it can be used to study the mechanism of action of enzymes.
作用机制
The mechanism of action of (S)-PVC is not well understood. However, it is believed that the compound binds to the active site of an enzyme and modifies its activity. This is due to the fact that the compound contains a chiral center, which can interact with the active site of the enzyme. Additionally, the compound is believed to interact with other molecules in the vicinity of the enzyme, which can affect its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-PVC are not well understood. However, it is believed that the compound may have an effect on the activity of enzymes, as it can interact with the active site of the enzyme. Additionally, the compound may have an effect on the metabolism of other molecules, as it can interact with other molecules in the vicinity of the enzyme.
实验室实验的优点和局限性
The advantages of using (S)-PVC in lab experiments include its high purity and its ability to form a variety of derivatives. Additionally, the compound is easy to handle and store, and it is relatively inexpensive. The main limitation of using (S)-PVC in lab experiments is that the mechanism of action of the compound is not well understood, so it is difficult to predict the effects of the compound on enzymes and other molecules.
未来方向
For research on (S)-PVC include further study of the compound’s mechanism of action, as well as the development of new derivatives of the compound. Additionally, further research could be done to determine the biochemical and physiological effects of the compound. Additionally, research could be done to determine the optimal conditions for the synthesis of the compound and its derivatives. Finally, research could be done to identify new applications for the compound, such as its use in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
合成方法
The synthesis of (S)-PVC is usually done through a two-step process. In the first step, the starting material, N-phthalimido-valeric acid, is reacted with thionyl chloride to form the (S)-N-phthaloylvalyl chloride. In the second step, the (S)-N-phthaloylvalyl chloride is reacted with sodium hydroxide to form the (S)-PVC. The reaction is usually performed in an aqueous solution and the product is purified by recrystallization.
属性
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-7(2)10(11(14)16)15-12(17)8-5-3-4-6-9(8)13(15)18/h3-7,10H,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWARQGSAYOFNE-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoyl chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)

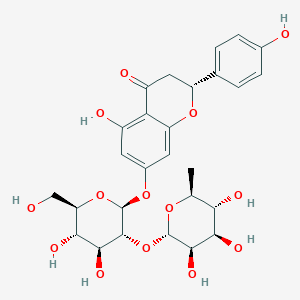
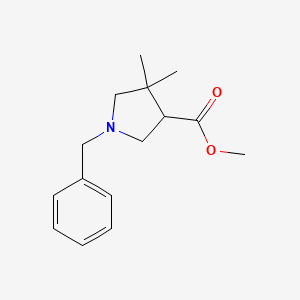
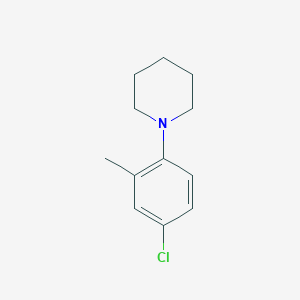
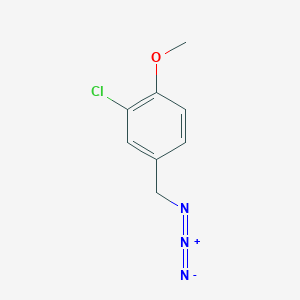
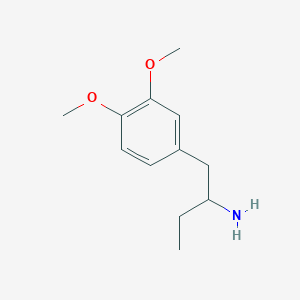

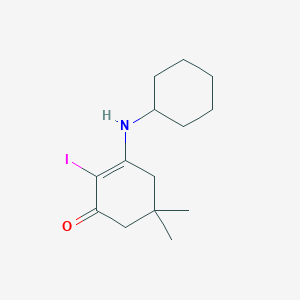
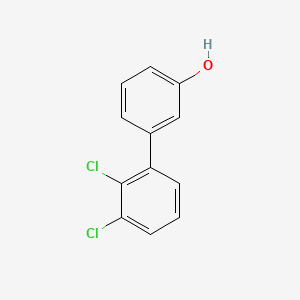
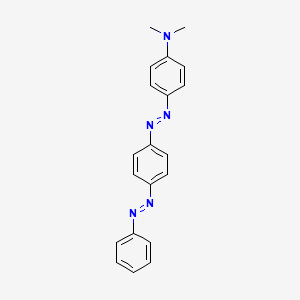
![N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine](/img/structure/B6354533.png)
